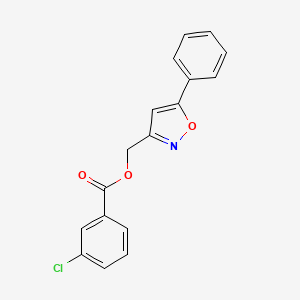

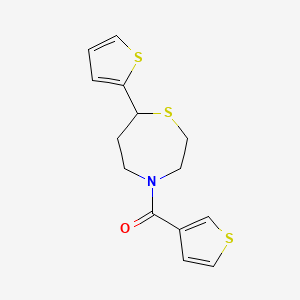

![molecular formula C12H20FNO4 B2959825 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1785107-71-2](/img/structure/B2959825.png)

4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.293. The purity is usually 95%.

BenchChem offers high-quality 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of Apoptosis in Biochemistry

Specific Scientific Field

Biochemistry

Comprehensive and Detailed Summary of the Application

The compound “4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid” is used as a novel Boc-D (OMe)-FMK inhibitor . This inhibitor is synthesized using proprietary technology and irreversibly binds to activated caspases to block apoptosis . It is useful for in vitro applications .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is soluble in dry DMSO or DMF at approximately 20mM . It is typically stored at -20°C . The compound is used in vitro, where it binds to activated caspases to prevent apoptosis .

Thorough Summary of the Results or Outcomes Obtained

The compound has been found to effectively bind to activated caspases and block apoptosis . This makes it a valuable tool in biochemical research, particularly in studies related to cell death and survival .

Lewis Acid-Catalyzed [4 + 2] Cycloaddition

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

This compound is used in the synthesis of spiro[piperidine-3,2’-oxindoles] via the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction is catalyzed by Sc(OTf)3 and occurs at room temperature . This methodology provides great potential for building spiro-heterocycle compounds from simple building blocks .

Thorough Summary of the Results or Outcomes Obtained

The reaction yields spiro[piperidine-3,2’-oxindoles] in 35–82% yields with excellent stereoselectivity .

Synthesis of 2,3,4-Trisubstituted Pyrrole Derivatives

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves a base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This transition metal-free reaction occurs at room temperature under environmentally friendly conditions .

Thorough Summary of the Results or Outcomes Obtained

The reaction successfully forms 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives .

Precision Fiber Optic Inertial Measurement/Navigation Unit

Specific Scientific Field

Navigation Systems

Comprehensive and Detailed Summary of the Application

The compound is used in the EMCORE EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit . This unit is a higher accuracy inertial system that is form, fit, and function compatible with a legacy equivalent .

Detailed Description of the Methods of Application or Experimental Procedures

The unit contains three precision FOGs and three precision MEMS accelerometers . The internal signal processing provides full stand-alone navigation .

Thorough Summary of the Results or Outcomes Obtained

The EMCORE EN-300 provides lower noise and greater stability than competing IMUs . It is able to statically find North to less than one degree through gyro-compassing .

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRZVVMJRJURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

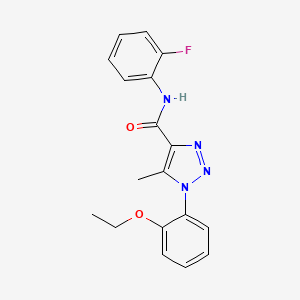

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)

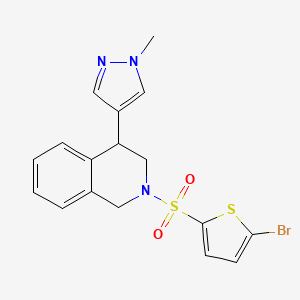

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)

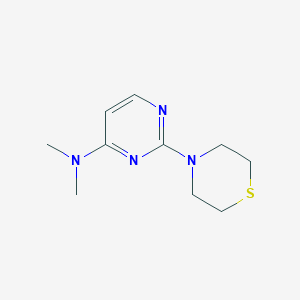

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)